molecular formula C9H8BrClO B1448608 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol CAS No. 1691720-00-9

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Cat. No.: B1448608
CAS No.: 1691720-00-9
M. Wt: 247.51 g/mol
InChI Key: BNJJZRJEDPWNLW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound is characterized by a cyclopropane ring substituted with a 3-bromo-4-chlorophenyl group and a hydroxyl group. It is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-chlorobenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under controlled temperature conditions to yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol
  • 1-(3-Bromo-4-methylphenyl)cyclopropan-1-ol
  • 1-(3-Bromo-4-nitrophenyl)cyclopropan-1-ol

Uniqueness

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual halogen substitution can provide distinct properties compared to similar compounds with different substituents .

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJZRJEDPWNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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